B1576726 Enterocin EJ97

Enterocin EJ97

Cat. No.: B1576726
Attention: For research use only. Not for human or veterinary use.
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Description

Enterocin EJ97 is a cationic bacteriocin of low molecular mass (approximately 5.3 kDa) originally isolated from Enterococcus faecalis EJ97 found in municipal wastewater . This antimicrobial peptide is characterized by its notable stability under mild heat conditions and sensitivity to proteolytic enzymes. Its amino acid sequence is distinct from other known bacteriocins, and it is produced without a leader peptide, suggesting it may represent a new class of bacteriocin with a novel secretion mechanism . The genetic determinants for production, immunity, and transport are located on a conjugative plasmid within a structure that suggests a composite transposon, facilitating its genetic transfer . This compound exhibits a concentration-dependent bactericidal and bacteriolytic effect on sensitive cells . Its primary research value lies in its targeted activity against a spectrum of Gram-positive bacteria, including Listeria , Staphylococcus aureus , Bacillus species, and other enterococci . This makes it a compelling subject for investigating alternative antimicrobial agents to combat foodborne pathogens and antibiotic-resistant bacteria, with potential applications in food safety biopreservation and microbiological intervention studies . Research into this compound provides valuable insights into the mechanisms of bacterial competition and the potential development of new biopreservatives or therapeutic agents against problematic Gram-positive pathogens.

Properties

bioactivity

Antibacterial

sequence

MLAKIKAMIKKFPNPYTLAAKLTTYEINWYKQQYGRYPWERPVA

Origin of Product

United States

Scientific Research Applications

Enterocin EJ97 is a cationic bacteriocin, a low molecular mass antimicrobial peptide (5,327.7 Da) produced by Enterococcus faecalis EJ97 . Research has elucidated its amino acid sequence and the genetic characteristics of the gene cluster responsible for its production . The genetic determinants of this compound are located within an 11.3-kb EcoRI-BglII DNA fragment of the plasmid pEJ97, which includes the ej97A structural gene and several open reading frames .

Antimicrobial Activity

This compound exhibits antimicrobial activity against various bacteria, making it potentially useful in food preservation and safety .

  • Inhibition of Food Spoilage: this compound may be useful in preventing food spoilage caused by Bacillus macroides/B. maroccanus .
  • Inhibition of Listeria monocytogenes : this compound can inhibit Listeria monocytogenes, a pathogen responsible for approximately 2,500 cases of human illness and over 500 deaths annually in the United States .
  • Broad Inhibition Spectrum: this compound displays a broad inhibition spectrum, including E. faecium and E. faecalis .

Genetic Studies

The genes responsible for this compound production are located on a 60-kb conjugative plasmid, pEJ97 . Transfer of this plasmid from E. faecalis EJ97 to E. faecalis OG1X confers bacteriocin production and resistance to the recipient . The region responsible for this compound production has been cloned and sequenced, revealing the ej97A structural gene and other open reading frames .

Food Safety Strategies

Comparison with Similar Compounds

Structural and Genetic Features

Table 1: Structural Comparison of Enterocin EJ97 with Other Leaderless Bacteriocins

Bacteriocin Length (aa) Molecular Weight (Da) pI Key Motif Producer Strain References
This compound 44 5,350 10.39 PWE (C-terminus) E. faecalis EJ97
Enterocin Q 53 5,926 10.84 Not reported E. faecium L50
Lacticin Q 53 5,926 10.63 Not reported Lactococcus lactis QU5
Enterocin L50 44 5,293 10.57 Not reported E. faecium L50
Enterocin DD14 43 4,966 10.39 Not reported E. faecalis DD14

Key Observations :

  • Leaderless Class : EJ97 belongs to Class II-2 (leaderless bacteriocins), which lack N-terminal leader peptides and are exported without modification . This distinguishes it from post-translationally modified bacteriocins like nisin (Class I) or pediocin-like bacteriocins (Class IIa) .
  • Genetic Determinants : Unlike AS-48 (a circular bacteriocin encoded in a chromosomal gene cluster), EJ97’s production genes are plasmid-borne, linked to a transposon-like structure, suggesting mobility .

Antimicrobial Spectrum and Mechanisms

Table 2: Activity Spectrum of this compound vs. Other Enterocins

Bacteriocin Target Pathogens Resistance Mechanism Applications References
This compound E. faecalis, S. haemolyticus, B. cereus, B. maroccanus Mutations in membrane receptor proteins Vegetable puree, food preservation
Enterocin AS-48 L. monocytogenes, B. cereus, S. aureus Not fully characterized Dairy, fruit juices, infant foods
Enterocin CCM4231 L. monocytogenes, E. coli, S. aureus Unknown Meat products, fermented sausages
Enterocin A/B L. monocytogenes, Salmonella spp. Efflux pumps, membrane alteration Dry-fermented sausages, cooked ham
Nisin L. monocytogenes, Clostridium spp., Bacillus spp. Nisin resistance gene (nsr) Dairy, canned foods

Key Observations :

  • Narrow vs. Broad Spectrum : EJ97’s activity is narrower compared to AS-48 or nisin, which target diverse Gram-positive pathogens .
  • Resistance Development : Similar to MP1, EJ97 resistance arises rapidly via mutations in membrane receptors (e.g., RseP homologs), limiting therapeutic use .
  • Food Applications : EJ97 is uniquely effective in vegetable preservation (e.g., inhibiting B. macroides in zucchini puree), whereas AS-48 and nisin dominate dairy applications .

Table 3: Production Systems for this compound and Analogues

Bacteriocin Synthesis Pathway Expression Hosts Yield Challenges References
This compound Leaderless, plasmid-encoded E. faecalis EJ97, E. coli Low yield in synthetic media; optimized in milk whey
Enterocin A/B Sec-dependent, plasmid-encoded E. faecium CTC492 Requires complex media
AS-48 Chromosomal gene cluster E. faecalis A-48-32 High yield in fermenters

Key Observations :

  • Cost-Effective Variants : A truncated EJ97 (EntEJ97s) lacking seven N-terminal residues retains activity at lower production costs .
  • Substrate Optimization : EJ97 production is enhanced in buffered milk whey, unlike AS-48, which requires rich media .

Preparation Methods

Production of Enterocin EJ97

1.1 Growth Media and Culture Conditions

This compound production is highly dependent on the composition of the growth medium and incubation conditions. Studies have demonstrated that complex media such as brain heart infusion broth (BHI) and tryptic soy broth support high bacteriocin yields, with final concentrations reaching approximately 12.5 mg/L and 15.6 mg/L, respectively.

A complex medium (CM) supplemented with vitamins is also effective, yielding around 8.75 mg/L of this compound. Combinations of meat peptone, yeast extract, and soy peptone or BHI support moderate production (6.25–7.5 mg/L). Additionally, dairy substrates such as whole, half-skimmed, and skimmed cow milk yield bacteriocin concentrations ranging from 7.5 to 11.25 mg/L. Notably, pasteurized milk whey, an industrial by-product, serves as an excellent substrate, achieving the highest bacteriocin titres of up to 25 mg/L, indicating its potential for cost-effective large-scale production.

1.2 Incubation Parameters

Optimal bacteriocin production occurs after 8 hours of incubation at 37°C. These conditions maximize bacteriocin yield before the onset of stationary phase or cell lysis.

Purification Methods

The purification of this compound is critical to obtain milligram quantities of the bacteriocin for structural and functional studies. The established purification protocol involves a two-step chromatographic process:

2.1 Bulk Cation Exchange Chromatography

  • This step concentrates the bacteriocin directly from the culture broth without prior cell separation.
  • The bacteriocin, being cationic, binds to the cation exchange resin, allowing separation from other proteins and impurities.
  • This method is efficient for semi-preparative scale purification and has been successfully applied to complex media and milk whey substrates.

2.2 Reversed-Phase Chromatography

  • Following cation exchange, reversed-phase chromatography is employed to achieve higher purity.
  • This step separates bacteriocin molecules based on hydrophobic interactions.
  • The use of reversed-phase matrix is essential for high flow rates and recovery efficiency, enabling purification of milligram quantities within a short time frame.
  • The process is scalable, allowing for gram-scale purification by using larger chromatographic columns.

Summary of Preparation Data

Parameter Details Reference
Growth Media BHI, Tryptic Soy Broth, Complex Medium, Milk Whey
Maximum Bacteriocin Yield Up to 25 mg/L (milk whey substrate)
Optimal Incubation Time & Temp 8 hours at 37°C
Primary Purification Step Bulk cation exchange chromatography
Secondary Purification Step Reversed-phase chromatography
Purification Scale Semi-preparative to gram scale
Purification Efficiency Milligram quantities with high recovery

Additional Notes on Preparation

  • The vitamin supplement in complex media is essential for bacteriocin production, indicating metabolic requirements for synthesis.
  • The direct application of bulk cation exchange chromatography without cell removal simplifies the process and reduces steps, enhancing yield and efficiency.
  • The described purification method is adaptable for other cationic antimicrobial peptides, suggesting a broad utility in bacteriocin preparation.
  • Purified this compound facilitates further studies including molecular structure elucidation and interaction with target bacteria, underscoring the importance of effective preparation methods.

Q & A

Q. What is the genetic basis of Enterocin EJ97 production in Enterococcus faecalis EJ97?

this compound is encoded by a 60-kb conjugative plasmid (pEJ97) in E. faecalis EJ96. The bacteriocin synthesis locus spans an 11.3-kb EcoRI-BglII DNA fragment containing the structural gene ej97A and accessory genes (ej97B, ej97C, ej97D). ej97A encodes a 44-amino-acid leaderless peptide with no homology to known bacteriocins, while ej97B encodes an ATP-binding cassette transporter. Adjacent transposon-like structures (tnp) and resolvase genes suggest horizontal gene transfer mechanisms .

Q. How is this compound structurally characterized, and what techniques validate its conformation?

this compound exhibits a natively unfolded structure in aqueous solution, with transient helical/turn motifs observed via circular dichroism (CD), fluorescence, and NMR spectroscopy. Structural disorder was confirmed by lack of cooperative unfolding under thermal/denaturant stress. Bioinformatics tools (FoldIndex, PONDR) provided conflicting predictions, highlighting the need for experimental validation. Key residues for activity were mapped using proteolytic digestion and cyanogen bromide cleavage .

Q. What is the antimicrobial spectrum of this compound, and how does resistance develop?

this compound targets Gram-positive bacteria, including Staphylococcus and Enterococcus species. Resistance arises via mutations in rseP, a stress-response protease serving as its receptor. Heterologous expression of rseP in resistant strains restores sensitivity, confirming its role. Resistance mutations impair bacterial thermotolerance, suggesting combinatorial therapies with heat stress could mitigate resistance .

Advanced Research Questions

Q. How can experimental design address contradictions in structural predictions of this compound?

Computational tools (e.g., FoldIndex vs. PONDR) may conflict due to algorithmic biases. To resolve this:

  • Use multi-technique validation : Combine NMR (for residue-specific dynamics), small-angle X-ray scattering (SAXS) for global folding, and hydrogen-deuterium exchange mass spectrometry (HDX-MS) for stability mapping.
  • Apply molecular dynamics simulations under physiological conditions to model transient structures .

Q. What methodological challenges arise in studying this compound’s secretion mechanism?

The absence of a leader peptide suggests a non-canonical secretion pathway. Key approaches include:

  • Knockout mutagenesis of ej97B (ABC transporter) to assess secretion dependency.
  • Proteomic profiling of extracellular vesicles or membrane fractions to identify secretion machinery.
  • Fluorescent tagging (e.g., GFP fusion) to track intracellular trafficking .

Q. How to analyze data contradictions in this compound’s receptor specificity?

While rseP is identified as the primary receptor, cross-species activity variations (e.g., Lactococcus vs. Staphylococcus) suggest auxiliary factors:

  • Perform surface plasmon resonance (SPR) to quantify binding affinity to purified RseP homologs.
  • Use transposon mutagenesis in resistant strains to identify co-receptors or regulatory pathways.
  • Validate with liposome incorporation assays to test membrane lipid dependency .

Methodological Tables

Table 1. Key genetic loci in this compound biosynthesis.

GeneFunctionHomology/NotesReference
ej97AStructural geneNo leader peptide; unique sequence
ej97BABC transporterC-terminal ATPase domain
tnpTransposaseSimilar to IS1216 (50% identity)
resEJ97ResolvaseHomologous to pAM373 resolvase

Table 2. Techniques for structural and functional analysis.

TechniqueApplicationExample Finding
CD SpectroscopySecondary structure dynamicsTransient helices in aqueous solution
NMRResidue-specific conformational analysispH-independent disorder
SPRReceptor binding kineticsRseP binding affinity quantification

Best Practices for Reproducibility

  • Genetic studies : Deposit plasmid sequences in public databases (e.g., GenBank) and reference strain repositories (e.g., ATCC).
  • Structural data : Share raw NMR/CD spectra via repositories like Zenodo, adhering to FAIR principles .
  • Resistance assays : Include thermotolerance profiling (e.g., growth at 45°C) to contextualize resistance trade-offs .

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